![molecular formula C5H6N6O B2462299 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one CAS No. 98021-51-3](/img/no-structure.png)

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

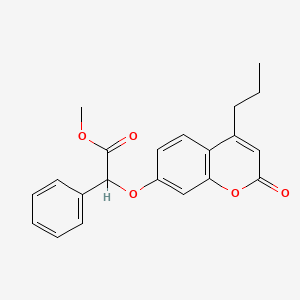

“6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a versatile chemical compound. It is also known as 6-hydrazino-1,5-dihydro-pyrazolo [3,4-d]pyrimidin-4-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 2.25±0.1 g/cm3 and a predicted pKa of 9.54±0.20 .Aplicaciones Científicas De Investigación

Anticancer Activity

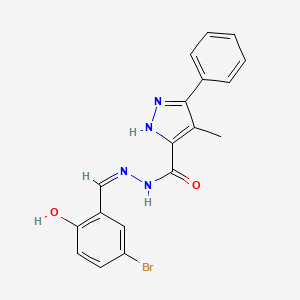

The compound has shown potential in anticancer applications. A study synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one and tested them for antitumor activity on the MCF-7 human breast adenocarcinoma cell line. Particularly, a derivative displayed potent inhibitory activity, indicating the potential of the compound in cancer treatment (Abdellatif et al., 2014).

Synthesis of Tricyclic Compounds

The compound serves as a precursor in the synthesis of complex tricyclic structures. Research detailed a synthesis pathway from 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones to pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines, indicating its role in the synthesis of chemically intricate molecules (Davoodnia et al., 2008).

Antiviral Activity Against Hepatitis B

A study reported the synthesis of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives starting from 6-hydrazinyl-1,3-dimethylpyrimidine-2,4-(1H,3H)-dione. These compounds were tested for their antiviral activity against hepatitis B virus, showcasing moderate to high activities (El‐Sayed et al., 2009).

Antimicrobial Properties

Research into the synthesis and isomerization of pyrazolopyranotriazolopyrimidine derivatives, starting from compounds like 6-amino-5-imino-pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine, has demonstrated potent antimicrobial activity. This highlights the potential use of the compound in developing new antimicrobial agents (Shamroukh et al., 2007).

Mecanismo De Acción

Target of Action

The primary target of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing cells from entering the S phase and undergoing DNA replication . As a result, the compound can effectively halt the proliferation of cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulatory pathway . Under normal conditions, CDK2 binds to cyclin A or E, forming a complex that phosphorylates target proteins to drive the cell cycle forward . By inhibiting CDK2, this compound prevents these phosphorylation events, thereby disrupting the cell cycle .

Pharmacokinetics

Its pKa, a measure of acid dissociation and an important factor in drug absorption, is predicted to be 9.54±0.20 .

Result of Action

The inhibition of CDK2 by this compound leads to a significant alteration in cell cycle progression . This can result in the induction of apoptosis, or programmed cell death, within cells . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 .

Análisis Bioquímico

Biochemical Properties

6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one has been found to interact with several enzymes and proteins. For instance, it has been reported to inhibit the activity of phospholipase A2, an enzyme involved in inflammation and coagulation processes . The nature of these interactions is likely due to the compound’s ability to bind to both the anti-coagulation and enzymatic regions of the enzyme .

Cellular Effects

The effects of this compound on cells have been studied in the context of cancer. It has been found to exhibit cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with cellular biomolecules. It has been suggested that this compound exerts its effects at the molecular level through binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . For example, it has been found to inhibit CDK2, a kinase involved in cell cycle regulation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been suggested that this compound may have long-term effects on cellular function .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one can be achieved through a multi-step process involving the condensation of appropriate starting materials.", "Starting Materials": [ "2,4-dioxo-1,2,3,4-tetrahydropyrimidine", "hydrazine hydrate", "acetic anhydride", "sodium acetate", "ethanol" ], "Reaction": [ "The first step involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with hydrazine hydrate in ethanol to form 6-hydrazinyl-1,2,3,4-tetrahydropyrimidine.", "Next, acetic anhydride is added to the reaction mixture and the mixture is heated to reflux. This results in the formation of 6-acetamido-1,2,3,4-tetrahydropyrimidine.", "The third step involves the reaction of 6-acetamido-1,2,3,4-tetrahydropyrimidine with sodium acetate in acetic anhydride. This results in the formation of 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine.", "Finally, the 6-acetamido-1,5-dihydropyrazolo[3,4-d]pyrimidine is treated with hydrazine hydrate in ethanol to remove the acetyl group and form 6-Hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one." ] } | |

Número CAS |

98021-51-3 |

Fórmula molecular |

C5H6N6O |

Peso molecular |

166.14 g/mol |

Nombre IUPAC |

6-hydrazinyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C5H6N6O/c6-10-5-8-3-2(1-7-11-3)4(12)9-5/h1H,6H2,(H3,7,8,9,10,11,12) |

Clave InChI |

LEFRWEFKNQEIDR-UHFFFAOYSA-N |

SMILES |

C1=NNC2=C1C(=O)NC(=N2)NN |

SMILES canónico |

C1=NNC2=C1C(=O)NC(=N2)NN |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)

![4-Tert-butyl-1-[(4-fluorosulfonyloxyphenyl)methyl]imidazole](/img/structure/B2462231.png)

![6-Cyclopropyl-N-[4-(dimethylamino)phenyl]pyrimidine-4-carboxamide](/img/structure/B2462234.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2462237.png)

![N-(2,6-dimethylphenyl)-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2462239.png)